

An In-depth Technical Guide to the Electronic Properties of Imidazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidazole-4-carboxaldehyde*

Cat. No.: *B113399*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of **Imidazole-4-carboxaldehyde**, a crucial heterocyclic building block in medicinal chemistry and materials science. Understanding these properties is paramount for predicting molecular interactions, reactivity, and photophysical behavior, which are critical aspects of drug design and the development of novel functional materials. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visual workflows to facilitate a deeper understanding of the subject.

Core Electronic Properties: A Quantitative Overview

The electronic characteristics of **Imidazole-4-carboxaldehyde** are dictated by the interplay between the electron-rich imidazole ring and the electron-withdrawing carboxaldehyde group. These features influence the molecule's frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and overall reactivity. The following table summarizes key quantitative data, compiled from experimental findings and computational studies on **Imidazole-4-carboxaldehyde** and structurally related imidazole derivatives.

Property	Value	Method	Reference/Notes
Highest Occupied Molecular Orbital (HOMO) Energy	~ -5.61 eV	DFT (B3LYP/6-31G)	Calculated for a closely related derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone.[1][2] This value provides an estimate for the electron-donating ability.
Lowest Unoccupied Molecular Orbital (LUMO) Energy	~ -1.74 eV	DFT (B3LYP/6-31G)	Calculated for a closely related derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone.[1][2] This value indicates the molecule's ability to accept an electron.
HOMO-LUMO Energy Gap (ΔE)	~ 3.87 eV	DFT (B3LYP/6-31G)	Calculated for a closely related derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone.[1][2] A larger energy gap generally implies higher kinetic stability and lower chemical reactivity.[3]
UV-vis Absorption Maximum (λ_{max})	~280 nm	Experimental (in 2% methanol water solution)	This absorption is attributed to the $n \rightarrow \pi^*$ electronic transition

of the C=N bond within the imidazole ring, a characteristic feature of imidazole-2-carboxaldehyde.[4][5] Imidazole-4-carboxaldehyde is expected to have a similar absorption profile.

Molar Absorptivity (ϵ)

High

Inferred

Imidazole-2-carboxaldehyde exhibits a strong absorption band, and similar behavior is anticipated for the 4-carboxaldehyde isomer.[6]

Ionization Potential

~ 8.78 eV

Calculated

This value is for the parent imidazole.[7] The carboxaldehyde group is expected to slightly increase this value.

Dipole Moment

~ 3.70 D

Calculated (gas phase)

This value is for the parent imidazole.[7] The polar carboxaldehyde group will significantly influence the overall dipole moment of Imidazole-4-carboxaldehyde.

Redox Potentials

Reversible/Irreversible Processes

Cyclic Voltammetry

Imidazole derivatives exhibit both reversible

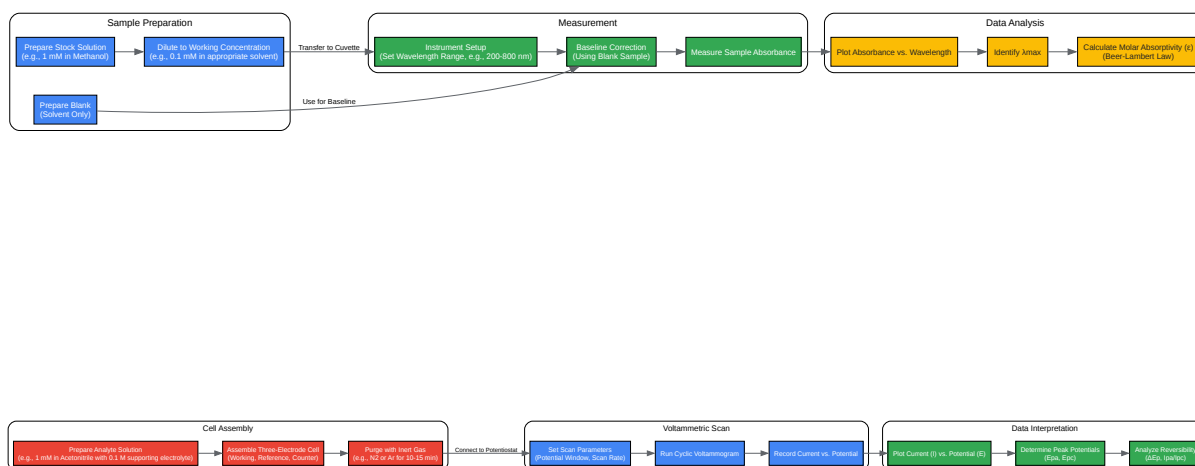
and irreversible redox processes, which are influenced by the solvent and substituents.^{[8][9]} Imidazole itself can facilitate electron transfer from other organic compounds.^[10]

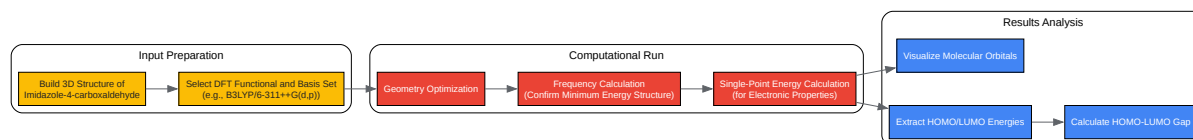
Experimental and Computational Protocols

Accurate determination of the electronic properties of **Imidazole-4-carboxaldehyde** relies on a combination of spectroscopic, electrochemical, and computational techniques. Below are detailed protocols for key experimental and computational workflows.

UV-vis Spectroscopy

This technique is fundamental for probing the electronic transitions within the molecule.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 3. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. General Description of Imidazole_Chemicalbook [chemicalbook.com]
- 8. Reversible Redox Chemistry of Anionic Imidazole-2-thione-Fused 1,4-Dihydro-1,4-diphosphinines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]

- 10. Imidazole facilitates electron transfer from organic reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Electronic Properties of Imidazole-4-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113399#electronic-properties-of-imidazole-4-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com